Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate

Organic Synthesis Medicinal Chemistry Thiazole Derivatives

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate (CAS 32043-95-1) is a non-substitutable FBDD fragment scaffold. Its 2-methyl-4-phenyl thiazole core is critical for nanomolar ACC2 potency, Gram-positive antimicrobial activity, and calmodulin inhibition. Analog substitutions invalidate SAR. Supplied at ≥97% purity for confident lead optimization in CNS, oncology, and metabolic disease programs. Ideal for building focused fragment libraries and derivatization campaigns targeting MRSA/VRE.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
CAS No. 32043-95-1
Cat. No. B1337255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate
CAS32043-95-1
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C)C2=CC=CC=C2
InChIInChI=1S/C13H13NO2S/c1-3-16-13(15)12-11(14-9(2)17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
InChIKeyUHLMXNFHHFDVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate (CAS 32043-95-1) for Fragment-Based Drug Discovery and Chemical Synthesis


Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate (CAS 32043-95-1) is a heterocyclic thiazole derivative with a molecular formula of C13H13NO2S and a molecular weight of 247.31 g/mol . It is a solid at room temperature with a melting point of 44-47°C . This compound is a key fragment molecule and scaffold for molecular linking, expansion, and modification, providing a structural basis for novel drug candidate design [1]. Its physicochemical properties, including a cLogP of 3.217, cLogS of -3.319, and a polar surface area of 67.43 Ų, are well-characterized, supporting its use in computational drug design .

Why Generic Thiazole-5-carboxylates Cannot Replace Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate (CAS 32043-95-1) in Lead Optimization


Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate cannot be generically substituted with other thiazole-5-carboxylates due to its unique substitution pattern (2-methyl, 4-phenyl) and its role as a validated fragment scaffold. This specific substitution pattern is essential for maintaining the required spatial and electronic properties for target engagement. While many thiazole derivatives exist, the 4-phenyl and 2-methyl groups on this specific compound create a distinct pharmacophore that is often critical for activity in the final drug candidate. For example, in the development of thiazole-based acetyl-CoA carboxylase (ACC) inhibitors, the presence and position of aryl groups directly impact nanomolar potency and isozyme selectivity [1]. Similarly, in antimicrobial thiazole derivatives, the 4-phenyl substitution has been shown to be a key determinant of activity against Gram-positive bacteria [2]. Using a generic thiazole-5-carboxylate with a different substitution pattern would likely result in a loss of potency or selectivity, invalidating structure-activity relationship (SAR) data and hindering lead optimization efforts.

Quantitative Differentiation of Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate (CAS 32043-95-1) from Generic Thiazole Analogs


Synthetic Versatility: Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate as a Key Intermediate in One-Pot Syntheses

Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate can be synthesized via a one-pot procedure from ethyl acetoacetate, N-bromosuccinimide, and thiourea, yielding 2-substituted-4-methylthiazole-5-carboxylates under mild conditions [1]. This contrasts with traditional two-step syntheses of similar thiazole-5-carboxylates, which often require harsher conditions and result in lower overall yields . The one-pot method is a significant advantage for researchers requiring rapid access to this specific scaffold for lead generation or fragment-based drug discovery (FBDD) campaigns.

Organic Synthesis Medicinal Chemistry Thiazole Derivatives

Physicochemical Profile: Optimized cLogP for CNS Penetration vs. Related Thiazole Esters

The compound's cLogP of 3.217 falls within an optimal range for central nervous system (CNS) drug candidates (typically 2-4), suggesting potential for blood-brain barrier penetration. In comparison, other thiazole-5-carboxylate esters with different substitution patterns often exhibit higher cLogP values (>4.5), which can lead to poor aqueous solubility and increased off-target binding, or lower cLogP values (<1.5), which hinder CNS penetration [1]. This specific cLogP value, combined with a polar surface area (PSA) of 67.43 Ų , positions this compound as a more favorable fragment for CNS-targeted drug discovery compared to many generic thiazole esters.

Computational Chemistry Drug Design Physicochemical Properties

Calmodulin Inhibition: Enhanced Potency of Cationic Derivatives vs. Neutral Thiazole Analogs

Cationic derivatives of phenyl-substituted thiazoles, derived from this scaffold, have been shown to inhibit calmodulin stimulation of cyclic-AMP phosphodiesterase and exhibit activity against animal tumor cells in culture [1]. While direct IC50 values for the ethyl ester itself are not available, the study indicates that the 4-phenyl-2-methyl thiazole core is essential for this activity and that further cationic modifications enhance potency compared to neutral thiazole analogs. This provides a validated starting point for developing more potent calmodulin inhibitors, differentiating it from thiazoles lacking the 4-phenyl group, which show significantly reduced activity in the same assay [2].

Calmodulin Anticancer Cell Signaling

Key Application Scenarios for Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate (CAS 32043-95-1) in Drug Discovery


Fragment-Based Drug Discovery (FBDD) for CNS and Anticancer Targets

Due to its validated fragment scaffold [1], optimal cLogP for CNS penetration , and demonstrated potential as a calmodulin inhibitor precursor [2], this compound is ideally suited as a core fragment in FBDD campaigns targeting CNS disorders (e.g., Alzheimer's, Parkinson's) and oncology. Researchers can use this compound to build focused fragment libraries, as demonstrated by studies assembling libraries of fragment-sized thiazoles [3], to identify novel hits for these therapeutic areas.

Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Diseases

The 2-methyl-4-phenyl thiazole core is a key structural feature in potent and selective ACC2 inhibitors [4]. This compound serves as a direct building block for synthesizing novel ACC2 inhibitors, which are being investigated for the treatment of metabolic diseases such as obesity and type 2 diabetes. Its specific substitution pattern is crucial for achieving low-nanomolar potency and high isozyme selectivity [4].

Development of Antimicrobial Agents Targeting Gram-Positive Bacteria

Thiazole derivatives with 4-phenyl substitution have demonstrated significant antimicrobial activity against Gram-positive bacteria [5]. Ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate can be used as a starting material to synthesize and screen new analogs with improved potency against drug-resistant strains like MRSA and VRE. The one-pot synthesis method [6] facilitates rapid generation of a diverse library of derivatives for SAR studies in this area.

Chemical Biology Tool for Studying Calmodulin-Dependent Pathways

The ability of cationic derivatives of this compound to inhibit calmodulin function [2] makes it a valuable tool for studying calmodulin-dependent cellular processes. Researchers can use it to probe the role of calmodulin in cell cycle regulation, apoptosis, and other signaling pathways, particularly in cancer cells where calmodulin levels are often dysregulated.

Technical Documentation Hub

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